Cas no 1609409-03-1 (N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride)

N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride
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- MDL: MFCD13186545
- インチ: 1S/C12H19NO.ClH/c1-3-11-6-5-7-12(10-11)14-9-8-13-4-2;/h5-7,10,13H,3-4,8-9H2,1-2H3;1H
- InChIKey: QMINPNZFSHIQNY-UHFFFAOYSA-N
- ほほえんだ: C(NCC)COC1=CC=CC(CC)=C1.[H]Cl
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1260133-5g |
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |
1609409-03-1 | 95% | 5g |
$355 | 2023-09-04 | |
1PlusChem | 1P00J4HT-5g |
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |
1609409-03-1 | 95% | 5g |
$475.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1260133-1g |
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |
1609409-03-1 | 95% | 1g |
$125 | 2025-02-25 | |
TRC | E927088-50mg |
N-Ethyl-2-(3-ethylphenoxy)ethanamine Hydrochloride |
1609409-03-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AI91489-1g |
N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |
1609409-03-1 | 95% | 1g |
$64.00 | 2024-04-20 | |
A2B Chem LLC | AI91489-5g |
N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |
1609409-03-1 | 95% | 5g |
$253.00 | 2024-04-20 | |
1PlusChem | 1P00J4HT-1g |
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |
1609409-03-1 | 95% | 1g |
$128.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1260133-1g |
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |
1609409-03-1 | 95% | 1g |
$125 | 2025-02-28 | |
TRC | E927088-100mg |
N-Ethyl-2-(3-ethylphenoxy)ethanamine Hydrochloride |
1609409-03-1 | 100mg |
$ 65.00 | 2022-06-05 | ||
TRC | E927088-500mg |
N-Ethyl-2-(3-ethylphenoxy)ethanamine Hydrochloride |
1609409-03-1 | 500mg |
$ 80.00 | 2022-06-05 |
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochlorideに関する追加情報
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride: A Comprehensive Overview of its Pharmacological Properties and Research Applications
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride, also known by its CAS No. 1609409-03-1, is a synthetic compound that has attracted significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This molecule belongs to the class of amine derivatives and exhibits structural similarities to serotonin receptor agonists, which may explain its involvement in neurotransmitter modulation. Recent studies have highlighted its role in neuroprotection, anti-inflammatory effects, and potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
The chemical structure of N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride consists of a benzene ring substituted with an ethoxy group and a hydroxylamine moiety connected via an ethane bridge. This structural arrangement is critical for its pharmacokinetic properties, including solubility, metabolic stability, and target specificity. Researchers have demonstrated that the hydrochloride salt form enhances its bioavailability, making it a promising candidate for oral administration in therapeutic settings.
Recent preclinical studies (2023–2024) have focused on the mechanism of action of N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride. For instance, a study published in *Journal of Medicinal Chemistry* (2023) revealed that this compound interacts with serotonin 5-HT2A receptors, modulating neurotransmission and potentially alleviating symptoms of depression and anxiety. Another study in *Neuropharmacology* (2024) suggested its ability to reduce oxidative stress in neuronal cells, which could be beneficial in diseases characterized by neuroinflammation.
N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride is also being explored for its anti-inflammatory properties. Research published in *Inflammatory Bowel Diseases* (2023) indicated that the compound suppresses NF-κB activation and pro-inflammatory cytokine production, making it a potential therapeutic agent for inflammatory bowel diseases and autoimmune disorders. These findings underscore its versatility in targeting multiple pathophysiological pathways.
Despite its promising profile, further clinical trials are required to validate its safety and efficacy. Current preclinical data suggest that the compound has low toxicity and good tolerability, but its long-term effects and potential interactions with other drugs remain under investigation. Researchers are also exploring nanotechnology-based delivery systems to enhance its targeted delivery to specific tissues, such as the central nervous system.
In conclusion, N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride represents a novel pharmacological tool with broad research applications. Its multifunctional properties and structural adaptability make it a valuable molecule for developing novel therapeutics in neurology, psychiatry, and inflammatory diseases. As research progresses, the CAS No. 1609409-03-1 compound may pave the way for innovative clinical treatments and drug discovery strategies.
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